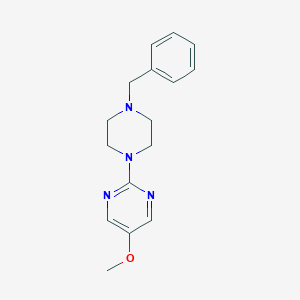

2-(4-苄基哌嗪-1-基)-5-甲氧基嘧啶

描述

Benzylpiperazine derivatives are a class of compounds that have been studied for various applications, including as potential therapeutic agents . They often contain a benzyl group attached to a piperazine ring, which can be further substituted with various functional groups .

Synthesis Analysis

While the specific synthesis route for “2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine” is not available, similar compounds have been synthesized through various methods. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(4-Benzylpiperazin-1-yl)acetohydrazid, has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(4-benzylpiperazin-1-yl)ethyl(methyl)amine, include a molecular weight of 233.36, storage temperature of 4 degrees Celsius, and a physical form of liquid .科学研究应用

受体配体研究

- Sigma 和 5-HT1A 受体配体:Berardi 等人 (1996) 的一项研究探索了与芳基哌嗪结构相关的化合物,这些化合物显示出中等至高的 sigma 亲和力和双高 5-HT1A 和 sigma 亲和力。这项研究突出了此类化合物在了解受体相互作用中的潜在应用 (Berardi 等人,1996)。

抗菌活性

- 抗菌和分子建模:Mandala 等人 (2013) 合成了一系列结构类似于 2-(4-苄基哌嗪-1-基)-5-甲氧基嘧啶的化合物,显示出显着的抗菌和抗真菌活性。他们的研究还包括分子对接研究,以了解与蛋白质生物体的相互作用 (Mandala 等人,2013)。

中枢神经系统受体亲和力

- 中枢神经系统受体的配体:Beduerftig 等人 (2001) 的研究重点是从蛋白质氨基酸合成手性、非外消旋化合物,显示出与 σ1 受体的相互作用,这对于中枢神经系统研究很重要 (Beduerftig 等人,2001)。

药物设计和开发

- 2-氨基嘧啶的药物相似性:Sadek 等人 (2014) 对含有 2-氨基嘧啶衍生物的化合物进行了一项研究,重点关注其靶向药物相似性,为潜在配体的开发提供了见解 (Sadek 等人,2014)。

合成和 SAR 研究

- 5-芳基亚烷基脒的芳基哌嗪衍生物:Handzlik 等人 (2012) 研究了一系列衍生物,重点是 α1-肾上腺素受体拮抗特性。这项研究为这些化合物的合成和构效关系提供了有价值的见解 (Handzlik 等人,2012)。

作用机制

Target of Action

Similar compounds have been reported to interact withoxidoreductase proteins and carbonic anhydrase (CA) enzymes . These targets play crucial roles in various biochemical processes, including redox reactions and pH regulation.

Mode of Action

It’s suggested that similar compounds may interact with their targets throughbinding to the active site . For instance, in the case of carbonic anhydrase inhibitors, the compounds often interact with the zinc ion and histidine residues in the active site .

Biochemical Pathways

Compounds that inhibit carbonic anhydrase enzymes can impactcarbon dioxide transport, pH regulation, and electrolyte secretion .

Result of Action

Similar compounds have shownantimicrobial activity , exhibiting significant antibacterial and antifungal activity .

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-21-15-11-17-16(18-12-15)20-9-7-19(8-10-20)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVBLFNMKABPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

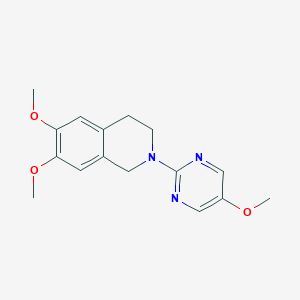

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6445026.png)

![3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6445029.png)

![2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6445042.png)

![4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445054.png)

![N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445061.png)

![1-(4-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine](/img/structure/B6445077.png)

![1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445082.png)

![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445089.png)

![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445095.png)

![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445096.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)

![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6445124.png)